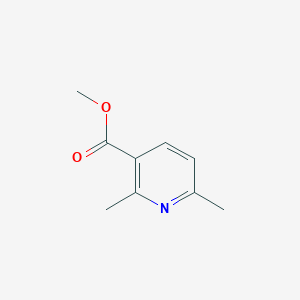![molecular formula C18H12O B041569 3-Hydroxybenz[a]anthracene CAS No. 4834-35-9](/img/structure/B41569.png)
3-Hydroxybenz[a]anthracene
Overview
Description
Synthesis Analysis
The synthesis of hydroxybenz[a]anthracenes, including compounds like 3-Hydroxybenz[a]anthracene, has been studied extensively. For example, Brown and Thomson (1976) reported on the synthesis of hydroxybenz[a]anthracene-7,12-quinones from naphthoquinones through decarboxylative alkylation (Brown & Thomson, 1976). Desai et al. (1994) described the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, demonstrating the complexity and precision required in synthesizing such compounds (Desai, Krzemiński, & Amin, 1994).
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenz[a]anthracene, like other benz[a]anthracenes, is characterized by multiple fused benzene rings. This structure is crucial for understanding its chemical behavior and interactions. The studies by Boyd and O'Kane (1990) on the synthesis of dibenz[a,j]anthracene metabolites provide insights into the structural aspects of similar compounds (Boyd & O'Kane, 1990).
Chemical Reactions and Properties
The chemical properties of 3-Hydroxybenz[a]anthracene are influenced by its polycyclic structure. For example, Sims (1972) discussed the synthesis and metabolism of dibenz[a,c]anthracene derivatives, indicating the reactivity of such compounds (Sims, 1972). The metabolic conversion of similar compounds has been studied by Chou, Fu, and Yang (1981), shedding light on the chemical reactions these compounds undergo (Chou, Fu, & Yang, 1981).
Physical Properties Analysis
The physical properties of 3-Hydroxybenz[a]anthracene, such as melting point, solubility, and crystalline structure, are essential for understanding its behavior in different environments. However, specific studies focusing on the physical properties of 3-Hydroxybenz[a]anthracene were not identified in the search.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and potential for forming derivatives, are crucial for understanding 3-Hydroxybenz[a]anthracene's behavior in chemical processes. The work of Prakash et al. (2009) on the catalyzed hydroxyalkylation of aromatics provides insight into the reactivity of similar aromatic compounds (Prakash et al., 2009).
Scientific Research Applications
Synthesis and Derivatives : BF3-H2O has been identified as an efficient catalyst for synthesizing anthracene derivatives, including 3-Hydroxybenz[a]anthracene. This offers a less expensive alternative to other strong acid catalysts for synthesizing triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives (Prakash et al., 2009).
Occupational Health Monitoring : A high-performance liquid chromatographic method with fluorescence detection (HPLC-FD) has been developed to determine 3-Hydroxybenz[a]anthracene in urine samples of workers exposed to polycyclic aromatic hydrocarbons, aiding in occupational health monitoring (Gündel & Angerer, 2000).
Metabolic Pathways : Studies have shown the synthesis and metabolism of aromatic polycyclic hydrocarbons, including benz[a]anthracene derivatives, by rat liver preparations, providing insights into the metabolism of these compounds (Sims, 1971).
Binding to DNA : Research has investigated the covalent binding of polycyclic hydrocarbons, including benz[a]anthracene derivatives, to DNA in mouse skin. This is important for understanding the mechanisms of carcinogenesis (Pcchillips, Grover, & Sims, 1979).
Antibacterial Activity : The compound 3-Hydroxybenz[a]anthracene has shown moderate antibacterial activity against various bacteria such as Bacillus subtilis, E. coli, and Salmonella typhi (Nurbayti, Mujahidin, & Syah, 2022).
Metabolism and Toxicology : The metabolism of 7,12-dimethylbenz[a]anthracene in hepatic microsomes suggests the formation of hydroxy derivatives like 3-Hydroxybenz[a]anthracene, with implications for understanding toxicological processes (Yang & Dower, 1975).
properties
IUPAC Name |
benzo[a]anthracen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRWKFVZIOCJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038318 | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenz[a]anthracene | |
CAS RN |
4834-35-9 | |
| Record name | 3-Hydroxybenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004834359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)



![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)



